molecular formula C13H11N5S B1434169 N-methyl-4-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine CAS No. 1881321-44-3

N-methyl-4-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine

Cat. No.: B1434169
CAS No.: 1881321-44-3
M. Wt: 269.33 g/mol
InChI Key: LTDQYKBHOQKOMO-UHFFFAOYSA-N
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Description

N-methyl-4-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine is a novel small molecule compound designed for targeted cancer research. It belongs to a class of N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine derivatives, which have been identified as highly potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6) . The CDK4/6 pathway is a critical regulator of the cell cycle, and its dysregulation is a hallmark of numerous cancers. By selectively inhibiting CDK4/6, this compound induces cell cycle arrest in the G1 phase, preventing the proliferation of cancer cells . Research into closely related analogs has demonstrated excellent selectivity for CDK4/6 over other CDKs, such as CDK1, CDK7, and CDK9, and has shown potent antiproliferative activities in a diverse panel of human cancer cell lines. This includes models of leukemia, breast cancer, colon cancer, ovarian cancer, pancreatic cancer, and prostate cancer . The compound features a privileged pharmacophore structure, incorporating pyrimidine and thiazole rings, which are commonly found in molecules with a wide range of biological activities . This chemical scaffold is designed to facilitate interaction with key biological targets. This product is provided for Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not approved for diagnostic or therapeutic use in humans or animals, nor for any form of personal use. Researchers should handle this material with care, adhering to all applicable laboratory safety protocols.

Properties

IUPAC Name

N-methyl-4-(2-pyridin-4-yl-1,3-thiazol-5-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5S/c1-14-13-16-7-4-10(18-13)11-8-17-12(19-11)9-2-5-15-6-3-9/h2-8H,1H3,(H,14,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDQYKBHOQKOMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=CC(=N1)C2=CN=C(S2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Thiazole Intermediate

The thiazole intermediate is typically synthesized starting from substituted acetophenones or analogous precursors. For example, a route reported involves:

  • Bromination of acetophenone derivatives using phenyltrimethylammonium tribromide.
  • Reaction with thiourea to form 2-aminothiazole derivatives.
  • Acetylation of the 2-aminothiazole to protect the amine group.
  • Functionalization at the 5-position of the thiazole, often via nucleophilic substitution or palladium-catalyzed coupling.
  • Deprotection of the acetyl group to yield the free amine thiazole intermediate.

This sequence is exemplified in the preparation of a key intermediate (compound 8) which is isolated in good yield and purity (e.g., 300 mg from scale reactions) and characterized by NMR and mass spectrometry.

Preparation of the Pyrimidine Core

The pyrimidine moiety is introduced as a 4,6-dichloropyrimidine derivative, which is reactive at the 4-position for nucleophilic substitution. This compound is commercially available or synthesized via known pyrimidine ring construction methods.

Coupling Reaction to Form the Target Compound

The critical coupling step involves the reaction of the thiazole intermediate with the 4,6-dichloropyrimidine under basic conditions, typically using sodium hydride as a base in solvents like tetrahydrofuran or N-methylpyrrolidone, often at room temperature or slightly elevated temperatures.

  • The reaction proceeds via nucleophilic aromatic substitution at the 4-position of the pyrimidine by the thiazole amine.
  • The mixture is typically stirred for several hours (e.g., 1.5 to 5 hours).
  • After completion, the reaction mixture is quenched with water, extracted with ethyl acetate, and purified by silica gel chromatography.

This step affords the coupled intermediate (e.g., compound 9a) in moderate to good yields (around 59% reported).

Introduction of the N-methyl Group

The N-methylation of the amine is achieved by treatment with methylating agents such as methyl iodide or formaldehyde in the presence of reducing agents or bases, often under microwave irradiation to enhance reaction rates.

  • For instance, the acetylated thiazole intermediate can be subjected to a mixture of acetic acid, aqueous formaldehyde, and acetic anhydride under microwave heating at 170 °C for 30 minutes.
  • Subsequent treatment with N-methylpyrrolidone and a methylamine source (e.g., (2R)-2-methylpyrrolidine) in the presence of a base like N,N-diisopropylethylamine at 100 °C for 30 minutes introduces the methyl group efficiently.

Final Purification and Characterization

The final compound is purified by column chromatography and characterized by nuclear magnetic resonance (NMR) spectroscopy and electrospray ionization mass spectrometry (ESI-MS) to confirm structure and purity.

Data Table Summarizing Key Reaction Conditions and Yields

Step Reactants/Conditions Temperature Time Yield (%) Notes
Bromination and thiazole formation Acetophenone + phenyltrimethylammonium tribromide + thiourea Room temp to reflux Several hours Not specified Formation of 2-aminothiazole intermediate
Acetylation Acetic anhydride 60 °C 1 hour 88 Protects amine group
Methylation (Microwave) Acetic acid, formaldehyde, acetic anhydride, microwave 170 °C 30 minutes Not specified N-methylation step
Coupling with pyrimidine Thiazole intermediate + 4,6-dichloropyrimidine + NaH Room temp 1.5 - 5 hours ~59 Nucleophilic aromatic substitution
Final purification Silica gel chromatography Ambient - - Purity confirmed by NMR and MS

Research Findings and Analysis

  • The synthetic route emphasizes the strategic use of protecting groups and intramolecular interactions to stabilize intermediates and improve yields.
  • Microwave-assisted methylation significantly reduces reaction times compared to conventional heating.
  • The sulfur–nitrogen intramolecular nonbonding interaction in the thiazole-pyrimidine scaffold is critical for the biological activity and influences the synthetic design to maintain this conformation.
  • The coupling step is sensitive to reaction conditions; sodium hydride is preferred as a strong base to facilitate substitution without side reactions.
  • Purification by silica gel chromatography is effective in isolating the target compound with high purity, essential for subsequent biological evaluation.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Key Mechanisms:

  • Cell Cycle Arrest: The compound induces cell cycle arrest in cancer cells by inhibiting CDK4/6 activity, preventing progression from the G1 phase to the S phase.
  • Induction of Apoptosis: Studies have shown that treatment with this compound can lead to increased apoptotic activity in various cancer cell lines, suggesting its role in promoting programmed cell death.

Cancer Treatment

The most significant application of N-methyl-4-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine is in oncology. It has been demonstrated to be effective against several types of cancer, including:

Cancer TypeMechanism of ActionReference
Acute Myeloid LeukemiaInhibition of CDK4/6 leading to apoptosis
Breast CancerTargeting hormone receptor-positive tumors
Non-Small Cell Lung CancerDisruption of cell cycle progression

Other Potential Uses

Beyond oncology, there are indications that this compound may have applications in treating other proliferative diseases due to its kinase inhibitory properties.

Preclinical Studies

Several preclinical studies have highlighted the efficacy of this compound:

  • Study on Acute Myeloid Leukemia (AML):
    • Researchers treated MV4-11 cells with varying concentrations of the compound.
    • Results indicated significant inhibition of cell proliferation and enhanced apoptosis at doses as low as 0.25 mM .
  • Breast Cancer Models:
    • In vitro studies demonstrated that the compound effectively reduced tumor growth in estrogen receptor-positive breast cancer models by targeting CDK pathways .

Mechanism of Action

The mechanism of action of N-methyl-4-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or nucleic acids. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Structural and Electronic Differences

  • Pyridine Positional Isomerism: The target compound’s pyridin-4-yl group (vs.
  • Substituent Effects: Electron-withdrawing groups (e.g., morpholinosulfonyl in , fluorophenyl in ) increase polarity and may improve solubility but reduce membrane permeability. Bulky groups (e.g., dichlorophenyl in ) enhance lipophilicity, favoring hydrophobic interactions in biological targets.

Key Research Findings

Morpholinosulfonyl and Piperazine Moieties: These groups in Compounds 7 and 9 enhance solubility but may reduce bioavailability due to increased molecular weight .

Pyridine Orientation: Pyridin-4-yl (target) vs.

Chlorinated Analogs : Dichlorophenyl substitution in improves lipophilicity, which could enhance blood-brain barrier penetration but increase toxicity risks.

Biological Activity

N-methyl-4-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and reviews.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C12H12N4S
  • Molecular Weight : 244.31 g/mol
  • CAS Number : 886851-57-6
  • InChI Key : WSBUFMYJALKFHJ-UHFFFAOYSA-N

This structure features a pyrimidine core linked to a thiazole ring and a pyridine moiety, which are known for their roles in various biological activities.

Antitumor Activity

Numerous studies have highlighted the potential of thiazole derivatives, including this compound, as antitumor agents.

Key Findings:

  • Cell Proliferation Inhibition : The compound has shown promising results in inhibiting the proliferation of cancer cell lines. For instance, derivatives with similar structures exhibited IC50 values ranging from 1.61 µg/mL to over 1000 µM against various cancer types, indicating a strong correlation between structural modifications and biological activity .
  • Mechanism of Action : Research indicates that the presence of the thiazole ring is crucial for cytotoxicity, with specific substitutions enhancing activity against cancer cells. Molecular dynamics simulations suggest that these compounds interact primarily through hydrophobic contacts with target proteins .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, particularly against Gram-positive bacteria.

Research Insights:

  • Minimum Inhibitory Concentration (MIC) : Compounds related to this compound have demonstrated MIC values as low as 31.25 µg/mL against certain pathogens, suggesting effective antibacterial activity .
  • Structure Activity Relationship (SAR) : The presence of specific functional groups significantly impacts the antimicrobial efficacy, emphasizing the importance of molecular design in developing effective antimicrobial agents .

Anticonvulsant Activity

Research has also explored the anticonvulsant properties of thiazole-containing compounds.

Observations:

  • Efficacy in Animal Models : Certain derivatives have shown significant anticonvulsant effects in animal models, with some achieving complete protection against induced seizures .

Case Studies and Experimental Data

Activity TypeIC50/Activity LevelReference
Antitumor1.61 µg/mL
Antimicrobial31.25 µg/mL
AnticonvulsantComplete Protection

Q & A

Q. What are the recommended synthetic routes for N-methyl-4-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine, and what are the critical steps?

The synthesis of this compound typically involves sequential functionalization of pyrimidine and thiazole precursors. For example, acylation of 4-(6-chloropyrimidin-4-yl)-N-methylthiazol-2-amine with appropriate electrophiles (e.g., acyl chlorides) followed by amination or cross-coupling reactions can introduce the pyridinyl-thiazole moiety. Key steps include:

  • Cyclization : Phosphorus oxychloride-mediated cyclization at 120°C to form the thiazole ring .
  • Amination : Nucleophilic substitution with methylamine under controlled pH to install the N-methyl group .
  • Purification : Use of column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the final product .

Q. How can spectroscopic techniques confirm the structural identity of this compound?

  • IR Spectroscopy : Detect characteristic absorptions for C=N (thiazole, ~1600 cm⁻¹) and N-H (pyrimidine amine, ~3300 cm⁻¹) .
  • NMR :
  • ¹H NMR : Peaks for pyridinyl protons (~8.5–7.5 ppm), thiazole protons (~7.0–6.5 ppm), and N-methyl group (~3.0 ppm) .
  • ¹³C NMR : Signals for pyrimidine carbons (~150–160 ppm) and thiazole carbons (~120–140 ppm) .
    • Mass Spectrometry : Molecular ion peak ([M+H]⁺) matching the molecular formula (e.g., m/z calculated for C₁₄H₁₂N₆S: 296.09) .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and predict reactivity of this compound?

Quantum chemical calculations (e.g., density functional theory, DFT) can model reaction pathways and transition states to identify energy barriers for key steps like cyclization or amination. For example:

  • Reaction Path Search : Tools like GRRM or AFIR predict intermediates and byproducts .
  • Solvent Effects : COSMO-RS simulations optimize solvent selection for improved yields .
  • Electronic Properties : Frontier molecular orbital analysis (HOMO/LUMO) predicts regioselectivity in cross-coupling reactions .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from variations in assay conditions or impurities. Systematic approaches include:

  • Dose-Response Curves : Validate activity across multiple concentrations .
  • Purity Assessment : Use HPLC (>95% purity threshold) and elemental analysis (C, H, N ±0.4% theoretical) .
  • Control Experiments : Test intermediates (e.g., unsubstituted pyrimidine analogs) to isolate contributions of specific functional groups .

Q. How do structural modifications (e.g., substituents on pyridine or thiazole) affect bioactivity?

Structure-activity relationship (SAR) studies reveal:

  • Pyridine Substitution : Electron-withdrawing groups (e.g., -F, -Cl) enhance binding to hydrophobic pockets in target proteins (e.g., kinases) .
  • Thiazole Modifications : Bulky substituents reduce solubility but improve metabolic stability .
  • Crystallographic Data : X-ray diffraction (e.g., dihedral angles between pyrimidine and pyridine rings) correlates with conformational flexibility and potency .

Q. What experimental designs mitigate challenges in scaling up synthesis?

  • Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps (e.g., cyclization) .
  • Design of Experiments (DoE) : Multivariate analysis optimizes parameters (temperature, stoichiometry) while minimizing trials .
  • Byproduct Monitoring : In-line FTIR or Raman spectroscopy detects undesired intermediates early .

Methodological Notes

  • Spectral Data Interpretation : Always compare experimental NMR shifts with computed values (e.g., using ACD/Labs or ChemDraw) to resolve ambiguities .
  • Crystallization Conditions : Slow evaporation from DMF/water mixtures yields single crystals suitable for X-ray analysis .
  • Bioassay Protocols : Include positive controls (e.g., staurosporine for kinase inhibition assays) and validate with orthogonal methods (e.g., SPR vs. ELISA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-4-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
N-methyl-4-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.